1-Bromobutane-2,2,3,3,4,4,4-d7

CAS No.: 223487-53-4

Cat. No.: VC3154301

Molecular Formula: C4H9Br

Molecular Weight: 144.06 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 223487-53-4 |

|---|---|

| Molecular Formula | C4H9Br |

| Molecular Weight | 144.06 g/mol |

| IUPAC Name | 4-bromo-1,1,1,2,2,3,3-heptadeuteriobutane |

| Standard InChI | InChI=1S/C4H9Br/c1-2-3-4-5/h2-4H2,1H3/i1D3,2D2,3D2 |

| Standard InChI Key | MPPPKRYCTPRNTB-NCKGIQLSSA-N |

| Isomeric SMILES | [2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])CBr |

| SMILES | CCCCBr |

| Canonical SMILES | CCCCBr |

Introduction

Structural Characteristics and Isotopic Labeling

Molecular Structure

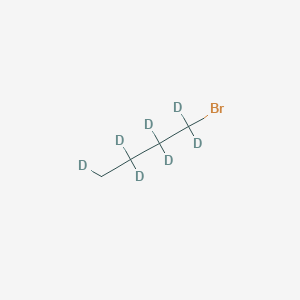

The molecular structure of 1-Bromobutane-2,2,3,3,4,4,4-d7 consists of a four-carbon chain with a bromine atom attached to the terminal carbon (C1) and deuterium atoms replacing the hydrogen atoms at positions C2, C3, and C4 . Specifically, there are two deuterium atoms at C2, two at C3, and three at C4, for a total of seven deuterium atoms . The carbons are numbered starting from the bromine-bearing carbon, with C1 having two hydrogen atoms and C2, C3, and C4 having deuterium atoms instead of hydrogen.

Representation and Identifiers

The compound can be represented through various chemical notations, including:

These identifiers are crucial for unambiguous identification of the compound in chemical databases and research literature. The molecular structure features a linear butane backbone with the bromine at one end, resembling the structure of 1-bromobutane but with the isotopic modification of deuterium replacing specific hydrogen atoms.

Physical and Chemical Properties

1-Bromobutane-2,2,3,3,4,4,4-d7 shares many physical properties with its non-deuterated counterpart but exhibits subtle differences due to the isotopic substitution. Based on the properties of 1-bromobutane, it is likely a colorless liquid at room temperature, with possible yellowing in impure samples . The compound is expected to be insoluble in water but readily soluble in common organic solvents such as ethers, alcohols, and hydrocarbons .

The deuteration pattern affects certain physical properties, including:

-

Slightly increased molecular weight compared to 1-bromobutane (144.06 g/mol vs. approximately 137.02 g/mol)

-

Potentially altered boiling and melting points due to isotope effects

-

Modified spectroscopic properties, particularly in NMR and mass spectrometry, which make it valuable as a research tool

Synthesis Methods

General Synthesis Approaches

The synthesis of 1-Bromobutane-2,2,3,3,4,4,4-d7 typically involves the bromination of butane-2,2,3,3,4,4,4-d7, employing hydrogen bromide (HBr) under acidic conditions. This reaction follows similar pathways to the synthesis of non-deuterated 1-bromobutane but starts with the appropriately deuterated butane precursor.

Alternative synthesis methods may include:

-

The reaction of deuterated 1-butanol with hydrobromic acid, following the general reaction:

CH3(CD2)3OH + HBr → CH3(CD2)3Br + H2O -

Free-radical addition of hydrogen bromide to deuterated 1-butene, which would follow the anti-Markovnikov rule to yield the 1-bromo derivative .

Industrial Production

Industrial-scale production of 1-Bromobutane-2,2,3,3,4,4,4-d7 often utilizes continuous flow reactors to optimize yield and purity while maintaining consistent reaction conditions. Due to the specialized nature of this deuterated compound, production is typically conducted in smaller batch sizes compared to non-deuterated chemicals, with a focus on maintaining high isotopic purity.

Chemical Reactivity

Nucleophilic Substitution Reactions

As a primary alkyl halide, 1-Bromobutane-2,2,3,3,4,4,4-d7 primarily undergoes nucleophilic substitution reactions, particularly SN2-type reactions . In these reactions, a nucleophile attacks the carbon atom bonded to bromine, displacing the bromine as a leaving group. This results in substituted butanes, with the exact product depending on the nucleophile used.

Common nucleophilic substitution reactions include:

-

Reactions with alkoxides to form ethers

-

Reactions with cyanide to form nitriles

-

Reactions with amines to form alkylated amines

Elimination Reactions

Under appropriate conditions, especially with strong bases and elevated temperatures, 1-Bromobutane-2,2,3,3,4,4,4-d7 can undergo elimination reactions to form deuterated butenes through the elimination of hydrogen bromide. The deuteration pattern would influence the mechanism and kinetics of these elimination processes, potentially leading to different product distributions compared to the non-deuterated analog.

Formation of Organometallic Reagents

Applications in Scientific Research

Mechanistic Studies

1-Bromobutane-2,2,3,3,4,4,4-d7 is primarily used in scientific research for its unique isotopic properties, which make it valuable for studying chemical reactions and mechanisms. The deuterium labeling allows researchers to track the fate of specific atoms during reactions, providing insights into reaction pathways and mechanisms.

Kinetic Isotope Effect Studies

The presence of deuterium atoms can influence reaction rates through the kinetic isotope effect. By comparing the reactivity of deuterated and non-deuterated 1-bromobutane, researchers can gain valuable information about the rate-determining steps in various reactions and the involvement of specific C-H bonds in the reaction mechanism.

Analytical Applications

The compound serves as an important analytical standard and can be used in mass spectrometry, NMR spectroscopy, and other analytical techniques where isotopic labeling provides advantages in signal identification and quantification . The distinct mass shift due to deuteration makes it particularly useful as an internal standard in quantitative analyses.

Research Findings and Current Studies

Current research involving 1-Bromobutane-2,2,3,3,4,4,4-d7 focuses primarily on its role in organic chemistry, particularly in nucleophilic substitution and elimination reactions. The deuterium labeling provides researchers with a tool to:

-

Track reaction pathways by monitoring the fate of deuterium atoms

-

Study reaction kinetics through isotope effects

-

Investigate reaction mechanisms by identifying intermediates

-

Develop new synthetic methodologies using isotopically labeled precursors

Specific research applications include the study of solvent effects on nucleophilic substitution reactions, investigating the mechanisms of elimination reactions, and exploring stereoelectronic effects in various transformations involving primary alkyl halides.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume